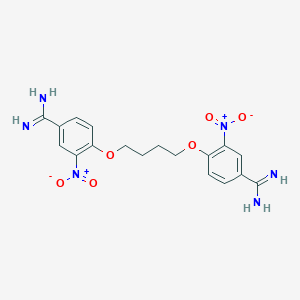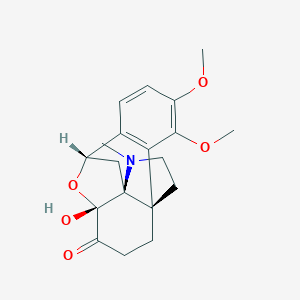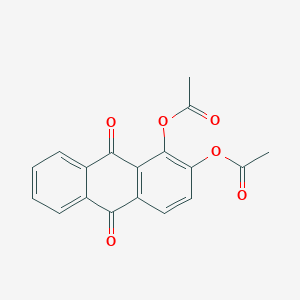
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), commonly known as BBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC is a nitroaromatic compound that has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol.
Wirkmechanismus
The mechanism of action of BBBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. BBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
BBBC has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its long-term effects on human health are not yet known. BBBC has been shown to have antibacterial and anticancer properties, as well as the ability to remove heavy metals from contaminated water. BBBC has also been shown to have potential as a building block for the synthesis of MOFs with tunable properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BBBC in lab experiments is its low toxicity and high purity. BBBC has also been shown to have a high yield when synthesized using the method described above. However, one of the limitations of using BBBC is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BBBC. One area of research is the development of BBBC-based materials with tunable properties for use in environmental remediation and other applications. Another area of research is the investigation of BBBC's potential as an antibacterial and anticancer agent. Further studies are needed to fully understand the mechanism of action of BBBC and its long-term effects on human health.
Conclusion
In conclusion, BBBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. BBBC has potential applications in medicinal chemistry, materials science, and environmental science. The mechanism of action of BBBC involves the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has low toxicity and is considered safe for use in laboratory experiments. Future research on BBBC will focus on the development of BBBC-based materials with tunable properties and the investigation of BBBC's potential as an antibacterial and anticancer agent.
Synthesemethoden
The synthesis of BBBC involves the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound. This method has been successfully used to synthesize BBBC with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
BBBC has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBBC has been studied for its potential use as an antibacterial and anticancer agent. BBBC has also been investigated for its ability to inhibit the growth of biofilms, which are a major cause of antibiotic resistance. In materials science, BBBC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In environmental science, BBBC has been studied for its ability to remove heavy metals from contaminated water.
Eigenschaften
CAS-Nummer |
125880-76-4 |
|---|---|
Produktname |
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Molekularformel |
C18H20N6O6 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
4-[4-(4-carbamimidoyl-2-nitrophenoxy)butoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C18H20N6O6/c19-17(20)11-3-5-15(13(9-11)23(25)26)29-7-1-2-8-30-16-6-4-12(18(21)22)10-14(16)24(27)28/h3-6,9-10H,1-2,7-8H2,(H3,19,20)(H3,21,22) |
InChI-Schlüssel |
OBQWWXNDQGRMTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Andere CAS-Nummern |
125880-76-4 |
Synonyme |
4-[4-(4-carbamimidoyl-2-nitro-phenoxy)butoxy]-3-nitro-benzenecarboximi damide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)


![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)




